2-(4-Bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:
Preparation of 3-Bromobenzyl chloride: This can be achieved by reacting 3-bromotoluene with chlorine in the presence of a catalyst.
Preparation of 4-Bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.
Formation of the piperazine derivative: The final step involves the reaction of 3-bromobenzyl chloride with 4-bromophenoxyacetic acid in the presence of piperazine under suitable conditions (e.g., solvent, temperature, and catalyst).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted piperazine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone depends on its specific biological target. It may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine
- 1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 1-(3-Fluorobenzyl)-4-[(4-fluorophenoxy)acetyl]piperazine
Uniqueness
2-(4-Bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with specific biological targets and may also affect its pharmacokinetic properties.
Properties
Molecular Formula |
C19H20Br2N2O2 |
---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20Br2N2O2/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
NWKBYUMMTBJJTL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.